5-chloro-7-(4-methylpiperazin-1-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-7-(4-methylpiperazin-1-yl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-(4-methylpiperazin-1-yl)-1H-indole typically involves the reaction of 5-chloroindole with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-(4-methylpiperazin-1-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding indole-2,3-dione derivatives.
Reduction: Formation of 5-chloro-7-(4-methylpiperazin-1-yl)-1H-indoline.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-7-(4-methylpiperazin-1-yl)-1H-indole involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, its interaction with microbial enzymes can result in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-7-(4-methylpiperazin-1-yl)methylquinolin-8-ol
- 5-chloro-7-(4-methylpiperazin-1-yl)methylquinolin-8-yl thiophene-2-carboxylate
Uniqueness
5-chloro-7-(4-methylpiperazin-1-yl)-1H-indole is unique due to its specific indole structure, which imparts distinct biological activities compared to other similar compounds
Properties
Molecular Formula |
C13H16ClN3 |
---|---|
Molecular Weight |
249.74 g/mol |
IUPAC Name |
5-chloro-7-(4-methylpiperazin-1-yl)-1H-indole |
InChI |
InChI=1S/C13H16ClN3/c1-16-4-6-17(7-5-16)12-9-11(14)8-10-2-3-15-13(10)12/h2-3,8-9,15H,4-7H2,1H3 |
InChI Key |
ITUPDGKGYSODLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=CC(=C2)Cl)C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.